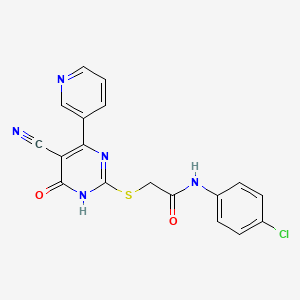
Telomerase-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Telomerase-IN-6 is a compound that has garnered significant interest in the field of cancer research due to its ability to inhibit telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most somatic cells, telomerase activity is low, leading to gradual telomere shortening and cellular aging. in cancer cells, telomerase is often upregulated, allowing these cells to proliferate indefinitely. This compound targets this enzyme, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Telomerase-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
化学反応の分析
Types of Reactions
Telomerase-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Telomerase-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study telomerase inhibition and its effects on telomere dynamics.
Biology: Employed in cellular studies to understand the role of telomerase in cell proliferation and aging.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit telomerase activity in cancer cells.
作用機序
Telomerase-IN-6 exerts its effects by binding to the active site of telomerase, thereby inhibiting its activity. This prevents the enzyme from adding telomeric repeats to the ends of chromosomes, leading to telomere shortening and eventual cell death in cancer cells. The molecular targets of this compound include the catalytic subunit of telomerase (TERT) and the RNA component (TERC) that serves as a template for telomere synthesis .
類似化合物との比較
Similar Compounds
Imetelstat: Another telomerase inhibitor that has shown promise in clinical trials for various cancers.
6-thio-2’-deoxyguanosine (6-thio-dG): A compound that incorporates into telomeres and disrupts their function, leading to cancer cell death.
Uniqueness
Telomerase-IN-6 is unique in its specific binding affinity and inhibitory potency against telomerase. Unlike other compounds, it has shown a higher degree of selectivity for cancer cells, minimizing the impact on normal cells .
特性
分子式 |
C18H12ClN5O2S |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-pyridin-3-yl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H12ClN5O2S/c19-12-3-5-13(6-4-12)22-15(25)10-27-18-23-16(11-2-1-7-21-9-11)14(8-20)17(26)24-18/h1-7,9H,10H2,(H,22,25)(H,23,24,26) |
InChIキー |
WZKABLWPMHJYEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




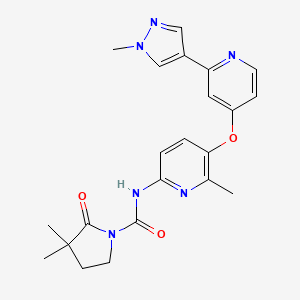
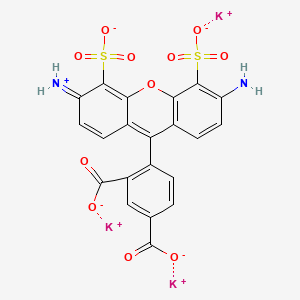
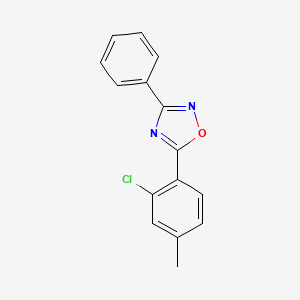
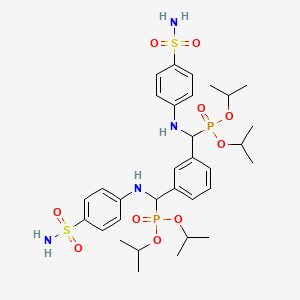
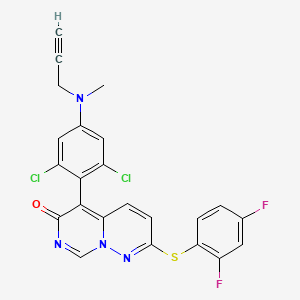
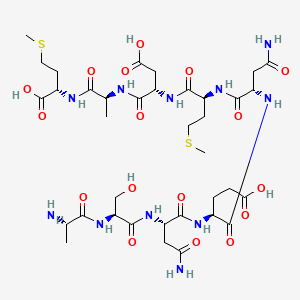
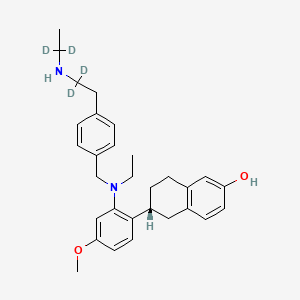
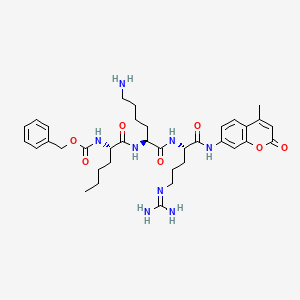

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
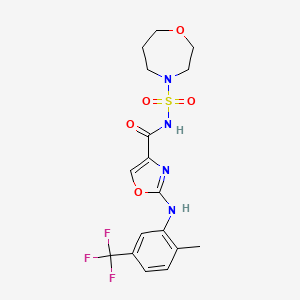
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
